Cas no 1538115-58-0 (Benzenemethanamine, 4-amino-N-(2-fluorophenyl)-)

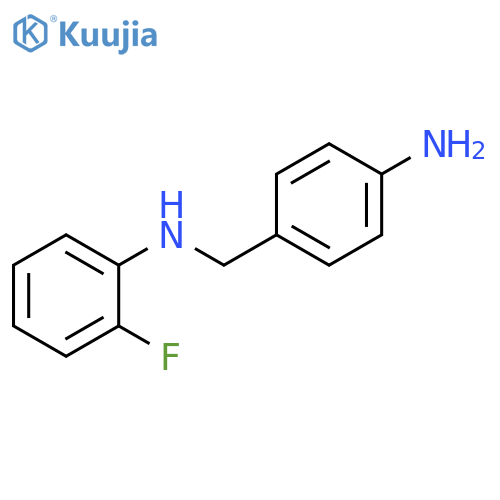

1538115-58-0 structure

商品名:Benzenemethanamine, 4-amino-N-(2-fluorophenyl)-

Benzenemethanamine, 4-amino-N-(2-fluorophenyl)- 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, 4-amino-N-(2-fluorophenyl)-

- N-(4-Aminobenzyl)-2-fluoroaniline

- G70414

- 1538115-58-0

- SCHEMBL11935875

-

- インチ: 1S/C13H13FN2/c14-12-3-1-2-4-13(12)16-9-10-5-7-11(15)8-6-10/h1-8,16H,9,15H2

- InChIKey: JJVSWGJDDVZYOO-UHFFFAOYSA-N

- ほほえんだ: C1(CNC2=CC=CC=C2F)=CC=C(N)C=C1

計算された属性

- せいみつぶんしりょう: 216.10627659g/mol

- どういたいしつりょう: 216.10627659g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 密度みつど: 1.228±0.06 g/cm3(Predicted)

- ふってん: 367.4±27.0 °C(Predicted)

- 酸性度係数(pKa): 4.29±0.10(Predicted)

Benzenemethanamine, 4-amino-N-(2-fluorophenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB600751-1g |

N-(4-Aminobenzyl)-2-fluoroaniline; . |

1538115-58-0 | 1g |

€794.10 | 2024-07-19 | ||

| abcr | AB600751-250mg |

N-(4-Aminobenzyl)-2-fluoroaniline; . |

1538115-58-0 | 250mg |

€409.70 | 2024-07-19 |

Benzenemethanamine, 4-amino-N-(2-fluorophenyl)- 関連文献

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

1538115-58-0 (Benzenemethanamine, 4-amino-N-(2-fluorophenyl)-) 関連製品

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1538115-58-0)Benzenemethanamine, 4-amino-N-(2-fluorophenyl)-

清らかである:99%/99%

はかる:250mg/1g

価格 ($):209/441